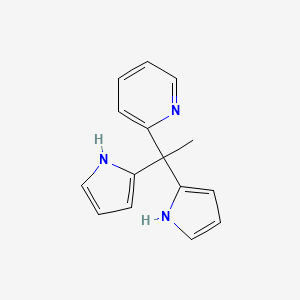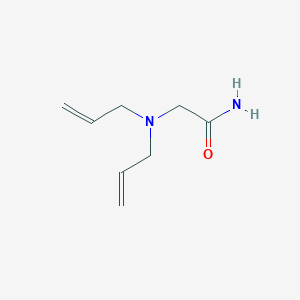
(1-Chloro-4-methylhex-4-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-4-methylhex-4-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a 1-chloro-4-methylhex-4-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-4-methylhex-4-en-1-yl)benzene typically involves the chlorination of 4-methylhex-4-en-1-ylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield while maintaining safety and environmental standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions result in the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ethanol (EtOH)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Alcohols
Wissenschaftliche Forschungsanwendungen
(1-Chloro-4-methylhex-4-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications, including as precursors for drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (1-Chloro-4-methylhex-4-en-1-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The exact pathways and targets depend on the specific context and conditions of the reaction.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-4-(prop-1-en-2-yl)benzene
- 1-Chloro-4-(4-methylhex-1-en-3-yl)benzene
- 1-Chloro-4-((3S,4S)-4-methylhex-1-en-3-yl)benzene
Comparison: (1-Chloro-4-methylhex-4-en-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring. Compared to similar compounds, it exhibits distinct reactivity and properties. For example, the presence of the 4-methylhex-4-en-1-yl group can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
651332-13-7 |
|---|---|
Molekularformel |
C13H17Cl |
Molekulargewicht |
208.72 g/mol |
IUPAC-Name |
(1-chloro-4-methylhex-4-enyl)benzene |
InChI |
InChI=1S/C13H17Cl/c1-3-11(2)9-10-13(14)12-7-5-4-6-8-12/h3-8,13H,9-10H2,1-2H3 |
InChI-Schlüssel |
AUOJROCMSKWZSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)CCC(C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)
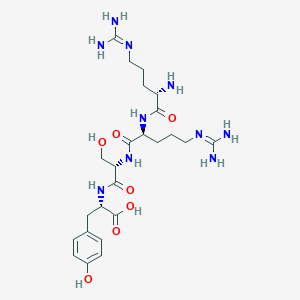
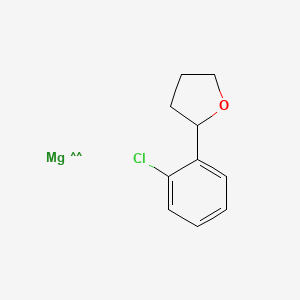
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
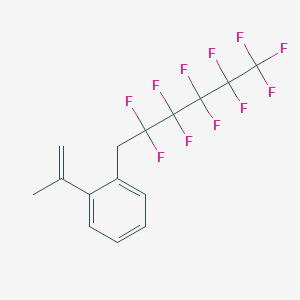
![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)
